
(Acetyloxy)(triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyloxy)(triphenyl)germane is an organogermanium compound characterized by the presence of an acetyloxy group and three phenyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)(triphenyl)germane typically involves the reaction of triphenylgermanium chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Ph3GeCl+(CH3CO)2O→Ph3GeOCOCH3+HCl
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (Acetyloxy)(triphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: The acetyloxy group can be hydrolyzed to form triphenylgermanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., HCl) and alkoxides (e.g., sodium methoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of triphenylgermanium halides or alkoxides.
Oxidation Reactions: Formation of higher oxidation state germanium compounds.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Aplicaciones Científicas De Investigación
(Acetyloxy)(triphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a model compound for studying the behavior of organogermanium compounds in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (Acetyloxy)(triphenyl)germane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and triphenylgermanol. The triphenylgermanium moiety can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Triphenylgermanium Chloride: Similar structure but with a chloride group instead of an acetyloxy group.
Triphenylgermanium Hydride: Contains a hydride group instead of an acetyloxy group.
Triphenylgermanium Bromide: Similar structure with a bromide group.
Uniqueness: (Acetyloxy)(triphenyl)germane is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential applications. The acetyloxy group can be easily modified, making it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
15917-09-6 |
|---|---|
Fórmula molecular |
C20H18GeO2 |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
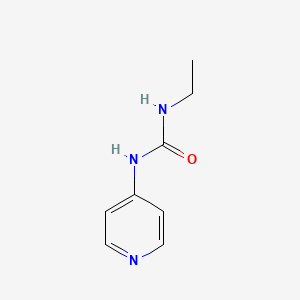
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
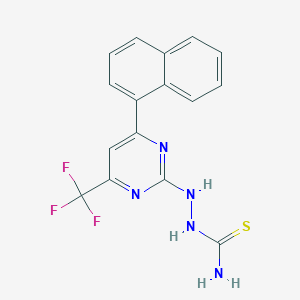
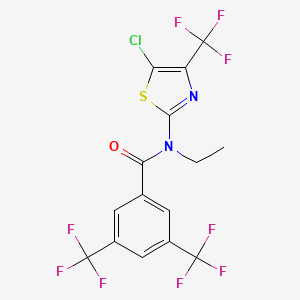
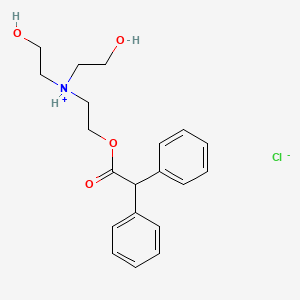
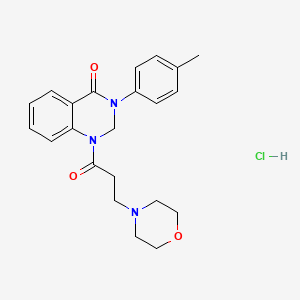
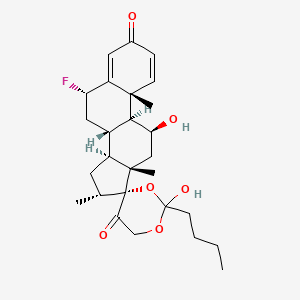
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
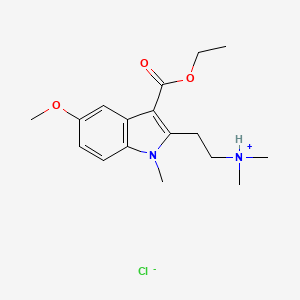
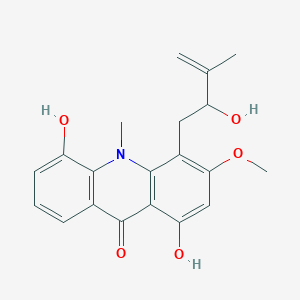
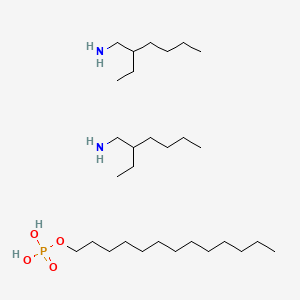
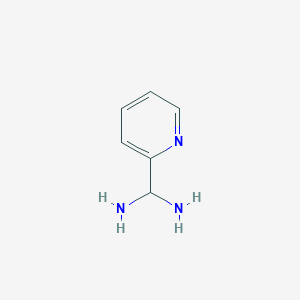
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)
